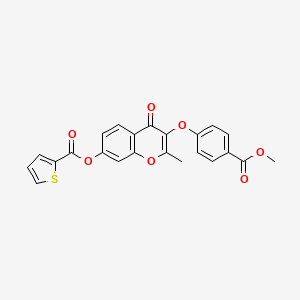

![molecular formula C21H18N4O2S2 B2368228 2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione CAS No. 1358602-31-9](/img/structure/B2368228.png)

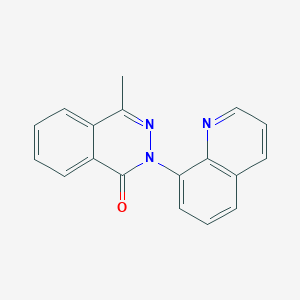

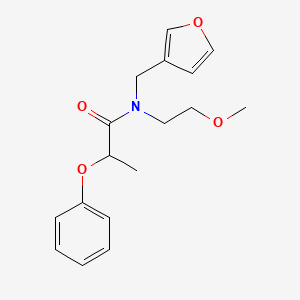

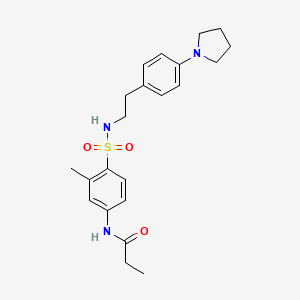

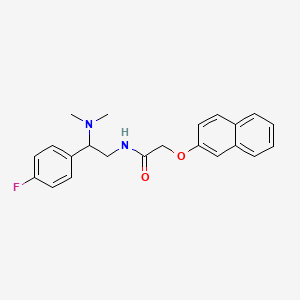

2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

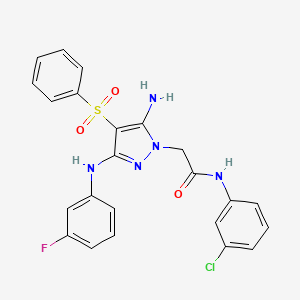

2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a useful research compound. Its molecular formula is C21H18N4O2S2 and its molecular weight is 422.52. The purity is usually 95%.

BenchChem offers high-quality 2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry Synthesis Approaches

Research has developed environmentally friendly synthesis methods for pyrimidine derivatives, highlighting a shift towards green chemistry principles. For instance, a study by Karami, Farahi, and Banaki (2015) demonstrated a catalyst- and solvent-free synthesis of 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, emphasizing an approach that minimizes environmental impact Karami, Farahi, & Banaki, 2015.

Heterocyclic Compound Synthesis

The synthesis and functionalization of heterocyclic compounds are central to developing pharmaceuticals and materials. For example, Desenko et al. (2006) explored the synthesis and tautomerization of dihydrotriazolopyrimidines, contributing to our understanding of their chemical behavior and potential applications Desenko et al., 2006.

Supramolecular Assemblies

Pyrimidine derivatives have been investigated for their role in forming novel supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives to study their suitability as ligands for co-crystallization, leading to the formation of complex 2D and 3D networks through hydrogen-bonding interactions Fonari et al., 2004.

Antimicrobial Activity

The search for new antimicrobials is a critical area of pharmaceutical research. Studies on pyrimidine derivatives, such as the work by Hossain and Bhuiyan (2009), have focused on synthesizing new compounds to evaluate their antimicrobial efficacy, providing valuable insights into their potential therapeutic applications Hossain & Bhuiyan, 2009.

Microwave-assisted Synthesis

Innovative synthesis techniques, such as microwave-assisted synthesis, are being applied to heterocyclic compounds to improve efficiency. Shaaban (2008) demonstrated the synthesis of trifluoromethyl derivatives of various heterocycles, showcasing the potential for rapid and efficient production methods Shaaban, 2008.

properties

IUPAC Name |

11-[(2,5-dimethylphenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S2/c1-13-5-6-14(2)15(10-13)11-24-21(27)25-17-7-9-29-18(17)19(26)23(20(25)22-24)12-16-4-3-8-28-16/h3-10H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCYJYLFTIFIMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CS5)SC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)